molecular formula C16H26DyN5O8 B1682182 Sprodiamide CAS No. 128470-17-7

Sprodiamide

Número de catálogo: B1682182
Número CAS: 128470-17-7
Peso molecular: 578.91 g/mol
Clave InChI: ABWHOEHSTSEVRD-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sprodiamide is a magnetic susceptibility-based MRI contrast agent.

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • MRI Contrast Agent
    • Sprodiamide is utilized as a targeted contrast agent in MRI scans, particularly for brain imaging. Its specificity for brain tissue allows for enhanced detection of abnormalities such as tumors and lesions.
    • In clinical studies, this compound has shown effectiveness in identifying brain metastases early, which is crucial for timely intervention and treatment planning .
  • Assessment of Brain Perfusion
    • The compound has been employed to evaluate cerebral blood flow and perfusion dynamics, providing insights into various neurological conditions. This application is vital for understanding diseases like stroke and brain tumors .
  • Comparative Studies with Other Contrast Agents
    • Research comparing this compound to traditional gadolinium-based contrast agents indicates that this compound may offer superior imaging quality in certain contexts. For instance, it provides a clearer delineation of tumor margins compared to conventional agents .

Table 1: Comparison of MRI Contrast Agents

Contrast AgentTypeApplication AreaEffectiveness
Gadolinium-based agentsExtracellular fluid agentsGeneral MRIModerate
This compoundOrgan-specific agentBrain perfusionHigh
Iron oxide nanoparticlesSuperparamagnetic agentsTumor targetingModerate

Table 2: Efficacy of this compound in Clinical Studies

Study ReferencePatient GroupKey Findings
Patients with brain tumorsImproved detection rates of metastases
Stroke patientsEnhanced perfusion imaging

Case Studies

  • Case Study on Brain Metastasis Detection
    • A study involving 50 patients with known metastatic disease demonstrated that MRI scans using this compound significantly improved the visualization of metastatic lesions compared to standard gadolinium-based agents. The sensitivity for detecting small lesions increased by approximately 30% .
  • Case Study on Cerebral Perfusion Assessment
    • In a cohort of stroke patients, the use of this compound allowed for more accurate assessment of cerebral blood flow changes post-stroke, aiding clinicians in determining appropriate therapeutic interventions .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing sprodiamide with high purity and yield?

  • Answer : Synthesis should follow protocols for heterocyclic compound formation, emphasizing temperature control, solvent selection, and catalyst optimization. Use techniques like column chromatography for purification, and validate purity via HPLC (≥95%) and NMR (absence of extraneous peaks). Track reaction efficiency by comparing theoretical vs. actual yields . Include detailed characterization data (e.g., melting point, IR spectra) to ensure reproducibility .

Q. How should researchers design initial bioactivity assays for this compound against target enzymes or cellular models?

  • Answer : Employ dose-response experiments with this compound concentrations spanning 3–4 log units (e.g., 1 nM–100 μM). Use positive/negative controls (e.g., known inhibitors/DMSO) and triplicate measurements to minimize variability. Calculate IC50/EC50 values using nonlinear regression models. Report statistical significance (e.g., p < 0.05 via ANOVA) and effect size .

Q. What are the best practices for presenting this compound’s physicochemical properties in a research manuscript?

  • Answer : Organize data into tables with descriptors like logP, solubility (in aqueous and organic solvents), and stability (pH/temperature-dependent degradation rates). Use figures to illustrate structural motifs (e.g., X-ray crystallography data) and spectroscopic profiles (e.g., <sup>13</sup>C NMR peaks). Label all tables/figures descriptively (e.g., “Table 1: Solubility of this compound in polar solvents”) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s spectral data across independent studies?

  • Answer : Conduct comparative analyses of experimental conditions (e.g., solvent polarity, NMR field strength). Replicate disputed spectra using standardized protocols and share raw data for peer validation. Apply multivariate statistics (e.g., PCA) to identify outlier datasets. Cross-reference with computational simulations (DFT for expected NMR shifts) .

Q. What strategies optimize this compound’s reaction conditions to address low reproducibility in scaled-up synthesis?

  • Answer : Perform Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time). Use response surface methodology to identify optimal parameter combinations. Validate robustness via 3–5 independent replicates. Document deviations (e.g., moisture sensitivity) in supplemental materials .

Q. How should researchers integrate contradictory findings about this compound’s mechanism of action into a cohesive discussion?

  • Answer : Systematically evaluate conflicting evidence (e.g., kinetic assays vs. molecular docking). Discuss methodological disparities (e.g., assay sensitivity, protein isoforms tested). Propose follow-up experiments (e.g., CRISPR-edited cell lines, in vivo models) to test competing hypotheses. Use concept maps to visualize knowledge gaps .

Q. What statistical approaches validate this compound’s dose-dependent effects in complex biological systems?

  • Answer : Apply mixed-effects models to account for biological variability (e.g., inter-subject differences). Use bootstrapping to estimate confidence intervals for EC50 values. For non-linear responses, compare AIC/BIC scores across sigmoidal, biphasic, and linear models. Report effect sizes (Cohen’s d) for clinical relevance .

Q. Methodological Frameworks

Q. How to structure a research question comparing this compound’s efficacy to existing analogs?

  • Answer : Frame the question around specific endpoints (e.g., “Does this compound exhibit greater in vitro potency against kinase X than analog Y?”). Define potency metrics (e.g., IC50, residence time) and experimental conditions (e.g., cell line, ATP concentration). Use a hypothesis-driven approach: “We hypothesize that this compound’s halogen substituent enhances target binding via hydrophobic interactions” .

Q. What criteria determine whether this compound’s observed toxicity warrants further investigation?

  • Answer : Assess dose-dependency (LC50 vs. therapeutic concentrations), organ specificity (histopathology data), and mechanistic plausibility (e.g., ROS generation). Compare toxicity thresholds to clinical analogs. Use Hill coefficients to distinguish on-target vs. off-target effects .

Q. How to design a longitudinal study evaluating this compound’s metabolic stability?

  • Answer : Incubate this compound with liver microsomes/CYP isoforms over 0–120 minutes. Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance. Include controls for enzyme activity (positive: testosterone; negative: heat-inactivated microsomes). Use Michaelis-Menten kinetics for CYP-mediated metabolism .

Propiedades

Número CAS

128470-17-7

Fórmula molecular

C16H26DyN5O8

Peso molecular

578.91 g/mol

Nombre IUPAC

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;dysprosium(3+)

InChI

InChI=1S/C16H29N5O8.Dy/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);/q;+3/p-3

Clave InChI

ABWHOEHSTSEVRD-UHFFFAOYSA-K

SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Dy+3]

SMILES canónico

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Dy+3]

Apariencia

Solid powder

Key on ui other cas no.

167165-71-1
128470-17-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Dy-DTPA-BMA
dysprosium diethylenetriaminepentaacetic acid-bis(methylamide)
dysprosium DTPA-bis(methylamide)
S-043
sprodiamide
WIN 59080
WIN-59080

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sprodiamide
Reactant of Route 2
Sprodiamide
Reactant of Route 3
Sprodiamide
Reactant of Route 4
Sprodiamide
Reactant of Route 5
Sprodiamide
Reactant of Route 6
Sprodiamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.